

# "2,6-Dimethoxy-4-propylphenol" role in food and flavor chemistry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,6-Dimethoxy-4-propylphenol

Cat. No.: B1580997

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An In-depth Technical Guide to **2,6-Dimethoxy-4-propylphenol** in Food and Flavor Chemistry

## Introduction

**2,6-Dimethoxy-4-propylphenol**, also known by synonyms such as 4-Propylsyringol and FEMA number 3729, is a phenolic organic compound with the chemical formula  $C_{11}H_{16}O_3$ .<sup>[1][2]</sup> It belongs to the class of methoxyphenols, which are characterized by a methoxy group attached to the benzene ring of a phenol moiety.<sup>[3]</sup> This compound is a significant contributor to the flavor and aroma profiles of various foods, particularly those that undergo smoking or aging processes. Its characteristic smoky, phenolic, and spicy notes make it a valuable ingredient in the flavor and fragrance industry.<sup>[1][4]</sup> This guide provides a comprehensive overview of the chemical properties, natural occurrence, analytical methodologies, and sensory aspects of **2,6-dimethoxy-4-propylphenol** for researchers and professionals in food science and drug development.

## Physicochemical Properties

The fundamental physical and chemical characteristics of **2,6-dimethoxy-4-propylphenol** are summarized in the table below. These properties are crucial for its extraction, analysis, and application in various food matrices.

Property	Value	Source
Molecular Formula	C11H16O3	[1][5]
Molecular Weight	196.24 g/mol	[2][5]
CAS Number	6766-82-1	[1][2]
Appearance	Water white liquid	[6][7]
Boiling Point	300.8°C at 760 mmHg	[1]
Density	1.059 - 1.076 g/cm <sup>3</sup>	[1][2]
Refractive Index	1.513 - 1.530	[1][2]
Solubility	Insoluble in water; soluble in fat and ethanol	[2][6]
Vapor Pressure	0.000613 mmHg at 25°C	[1]

## Natural Occurrence and Formation Pathway

**2,6-Dimethoxy-4-propylphenol** is a naturally occurring compound found in a variety of food products. It has been identified in smoked foods such as cured pork and fatty fish, as well as in dried bonito fish.[1] Its presence is also noted in alcoholic beverages like grape brandy, rum, and whiskey, and in tea and mate.[4]

The primary formation pathway of **2,6-dimethoxy-4-propylphenol** and other related phenolic flavor compounds is the thermal degradation of lignin.[8][9][10] Lignin, a complex polymer rich in aromatic subunits, is a major component of wood. During the smoking of food, the controlled combustion of wood at high temperatures breaks down the lignin structure into a myriad of smaller, volatile compounds, including methoxyphenols. Specifically, the syringyl units within the lignin polymer are precursors to syringol derivatives like **2,6-dimethoxy-4-propylphenol**.

*Figure 1: Simplified pathway of lignin degradation to form **2,6-dimethoxy-4-propylphenol**.*

## Role in Food and Flavor Chemistry

The distinct organoleptic properties of **2,6-dimethoxy-4-propylphenol** make it a key contributor to the sensory profile of many foods. It is primarily associated with smoky and

phenolic aromas.

## Organoleptic Profile

The flavor profile of **2,6-dimethoxy-4-propylphenol** is complex, with multiple descriptors identified by sensory panels. The table below summarizes its sensory characteristics and those of closely related compounds that are often found alongside it in food systems.

Compound	Odor/Flavor Descriptors	Source
2,6-Dimethoxy-4-propylphenol	Phenolic, smoky, spicy, woody, burnt	<a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a>
2,6-Dimethoxyphenol (Syringol)	Smoky, sweet, clove-like	<a href="#">[14]</a> <a href="#">[15]</a>
2-Methoxy-4-propylphenol (Dihydroeugenol)	Clove, spicy, phenolic, sweet	<a href="#">[4]</a>
4-Allyl-2,6-dimethoxyphenol	Smoky, meaty, phenolic, sweet, ham, woody	<a href="#">[16]</a>

## Applications in the Flavor Industry

Due to its desirable sensory attributes, **2,6-dimethoxy-4-propylphenol** is utilized as a flavoring agent in the food industry.[\[1\]](#)[\[2\]](#) It is particularly effective in enhancing the profiles of:

- Smoke flavors: It imparts a realistic and deep smoke character, especially reminiscent of oak smoke.[\[15\]](#)
- Savory products: It contributes to the flavor of ham, bacon, and various seafoods.[\[15\]](#)
- Spicy and sweet flavors: It can add complexity to clove, cinnamon, and vanilla profiles.[\[4\]](#)
- Fruit and beverage flavors: It has been noted to add depth to cranberry, banana, and pineapple flavors.[\[15\]](#)

## Experimental Protocols

Accurate identification and quantification of **2,6-dimethoxy-4-propylphenol** in food matrices, as well as the characterization of its sensory impact, require specific analytical methodologies.

## Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard technique for the analysis of volatile and semi-volatile compounds like **2,6-dimethoxy-4-propylphenol** in complex food samples.

Objective: To identify and quantify **2,6-dimethoxy-4-propylphenol** in a liquid smoke or smoked food sample.

Materials:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- DB-5MS capillary column (or equivalent non-polar column)
- Dichloromethane (DCM) or diethyl ether (analytical grade)
- Anhydrous sodium sulfate
- Sample vials, micropipettes, and a rotary evaporator
- **2,6-Dimethoxy-4-propylphenol** standard
- Internal standard (e.g., a deuterated analog or a compound with similar properties not present in the sample)

Procedure:

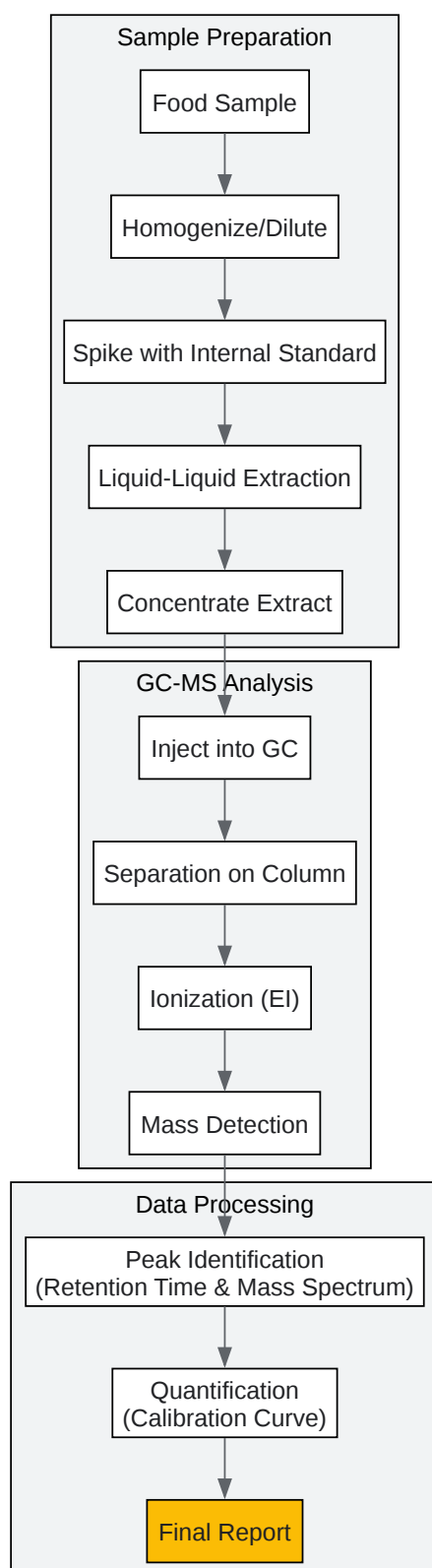
- Sample Preparation (Liquid-Liquid Extraction):
  1. For liquid samples (e.g., liquid smoke, whiskey), take a known volume (e.g., 10 mL) and dilute with deionized water.
  2. For solid samples (e.g., smoked fish), homogenize a known weight (e.g., 5 g) with deionized water.

3. Spike the sample with a known amount of the internal standard.
  4. Perform a liquid-liquid extraction by adding 20 mL of DCM and shaking vigorously for 2 minutes. Allow the layers to separate.
  5. Collect the organic (DCM) layer. Repeat the extraction two more times with fresh DCM.
  6. Combine the organic extracts and dry over anhydrous sodium sulfate.
  7. Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.
- GC-MS Analysis:
    1. Inject 1  $\mu$ L of the concentrated extract into the GC-MS system.
    2. Use the parameters outlined in the table below (these are typical starting parameters and may require optimization).

Parameter	Setting
Injector Temperature	250 °C
Injection Mode	Splitless (or split 10:1)
Carrier Gas	Helium at 1.0 mL/min
Oven Program	Start at 50 °C (hold 2 min), ramp to 250 °C at 8 °C/min, hold for 10 min
MS Transfer Line Temp	280 °C
Ion Source Temp	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Scan Range	35 - 350 amu

- Data Analysis:

1. Identify the peak for **2,6-dimethoxy-4-propylphenol** by comparing its retention time and mass spectrum to that of the pure standard. The mass spectrum will show a characteristic fragmentation pattern, including the molecular ion peak.
2. Quantify the compound by creating a calibration curve using the peak area ratio of the analyte to the internal standard at different concentrations.



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Figure 2: General workflow for the GC-MS analysis of **2,6-dimethoxy-4-propylphenol**.

## Sensory Evaluation Protocol

Descriptive sensory analysis is used to characterize the specific aroma and flavor attributes of **2,6-dimethoxy-4-propylphenol**.

Objective: To develop a descriptive sensory profile of **2,6-dimethoxy-4-propylphenol**.

Panelists: A panel of 8-12 trained individuals with demonstrated experience in descriptive analysis of food flavors.

Materials:

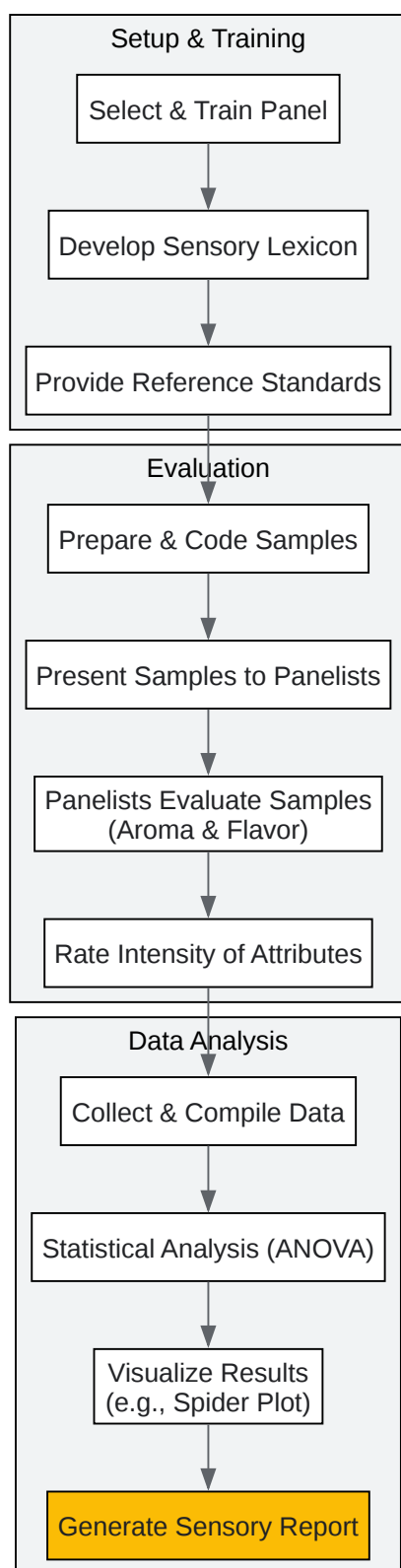
- **2,6-Dimethoxy-4-propylphenol** diluted in a neutral medium (e.g., deodorized oil or propylene glycol) at various concentrations (e.g., 1, 10, 100 ppm).
- A set of reference standards for aroma attributes (e.g., clove oil for "spicy," liquid smoke for "smoky," guaiacol for "phenolic").
- Sensory evaluation booths with controlled lighting and ventilation.
- Unsalted crackers and purified water for palate cleansing.
- Computerized data collection system or paper ballots.

Procedure:

- Panel Training and Lexicon Development:
  1. In initial sessions, present the panelists with the reference standards and different concentrations of the target compound.
  2. Through open discussion, the panel agrees on a set of descriptive terms (a lexicon) that accurately describe the aroma and flavor of **2,6-dimethoxy-4-propylphenol** (e.g., smoky, phenolic, spicy, woody, sweet).
  3. Panelists are trained to use these terms consistently and to rate their intensity on a standardized scale (e.g., a 15-point scale where 0 = not perceptible and 15 = extremely intense).



- Formal Evaluation:
  1. Samples are prepared and coded with random three-digit numbers.
  2. Samples are presented to the panelists in a randomized and balanced order to minimize carry-over effects.
  3. Panelists evaluate each sample individually in the sensory booths. They first assess the aroma by sniffing, then the flavor by tasting.
  4. For each sample, panelists rate the intensity of each attribute from the developed lexicon on the 15-point scale.
  5. Panelists cleanse their palates with water and crackers between samples.
- Data Analysis:
  1. The intensity ratings from all panelists are collected and averaged for each attribute and each sample.
  2. Statistical analysis (e.g., ANOVA) is used to determine if there are significant differences in the perceived intensities between different concentrations of the compound.
  3. The results are often visualized using a spider plot or bar chart to represent the sensory profile.



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Figure 3: Workflow for a descriptive sensory analysis protocol.

## Conclusion

**2,6-Dimethoxy-4-propylphenol** is a pivotal compound in the realm of food and flavor chemistry. Its formation from the thermal degradation of lignin directly links it to the characteristic flavors of smoked and grilled foods. With a distinct sensory profile described as smoky, phenolic, and spicy, it serves as both a key natural flavor component and a valuable tool for flavorists seeking to create or enhance specific flavor profiles in a wide array of products. The analytical and sensory protocols detailed in this guide provide a framework for the accurate assessment and characterization of this important flavor molecule, enabling further research into its role in food systems and its application in the development of new and innovative food products.

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- To cite this document: BenchChem. ["2,6-Dimethoxy-4-propylphenol" role in food and flavor chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1580997#2-6-dimethoxy-4-propylphenol-role-in-food-and-flavor-chemistry>]

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